molecular formula C9H16O B14711359 4,4,6-Trimethyl-cyclohex-2-en-1-ol CAS No. 21592-95-0

4,4,6-Trimethyl-cyclohex-2-en-1-ol

Cat. No.: B14711359
CAS No.: 21592-95-0
M. Wt: 140.22 g/mol
InChI Key: NRODQAAVEUMKOS-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-cyclohex-2-en-1-ol is an organic compound with the molecular formula C₉H₁₆O and a molecular weight of 140.223 g/mol It is a cyclohexene derivative characterized by the presence of three methyl groups at positions 4 and 6, and a hydroxyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific reaction conditions. For instance, the compound can be synthesized via the cyclization of 4,4,6-trimethyl-2-cyclohexen-1-one using a reducing agent such as sodium borohydride (NaBH₄) in the presence of a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,6-Trimethyl-cyclohex-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of bioactive derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-cyclohex-2-en-1-ol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

21592-95-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

4,4,6-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C9H16O/c1-7-6-9(2,3)5-4-8(7)10/h4-5,7-8,10H,6H2,1-3H3

InChI Key

NRODQAAVEUMKOS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C=CC1O)(C)C

Origin of Product

United States

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